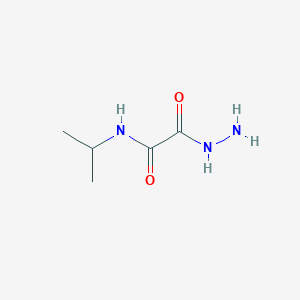

2-hydrazino-N-isopropyl-2-oxoacetamide

Descripción

2-Hydrazino-N-isopropyl-2-oxoacetamide is a hydrazide-containing acetamide derivative characterized by a central oxoacetamide backbone substituted with a hydrazinyl group and an isopropyl amine. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its structure (C₅H₁₁N₃O₂) features key functional groups:

- Hydrazinyl group (-NH-NH₂): Imparts reactivity for forming hydrazones and chelating metal ions.

- Oxoacetamide core: Contributes to hydrogen bonding and interactions with biological targets.

Propiedades

IUPAC Name |

2-hydrazinyl-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHAYJHXPTFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-hydrazino-N-isopropyl-2-oxoacetamide typically involves the reaction of isopropylamine with hydrazine hydrate and ethyl oxalate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-hydrazino-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: It can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted and oxidized derivatives of 2-hydrazino-N-isopropyl-2-oxoacetamide .

Aplicaciones Científicas De Investigación

2-hydrazino-N-isopropyl-2-oxoacetamide is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-hydrazino-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its action include the modulation of protein-protein interactions and the alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility : The isopropyl group may reduce water solubility compared to polar substituents like -NH₂ (semioxamazide ). Chlorophenyl derivatives () likely exhibit even lower solubility due to hydrophobicity.

- Thermal Stability : Higher melting points (e.g., 217–219°C for compound 6 ) correlate with crystalline packing in phenyl-substituted analogs, whereas aliphatic substituents (e.g., isopropyl) may lower melting points.

Actividad Biológica

2-Hydrazino-N-isopropyl-2-oxoacetamide, a compound with the CAS number 362695-80-5, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including relevant data tables and case studies.

Chemical Structure and Synthesis

2-Hydrazino-N-isopropyl-2-oxoacetamide belongs to the hydrazone class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) linked to an acetamide moiety. The synthesis typically involves the reaction of isopropyl acetic acid derivatives with hydrazine derivatives, yielding a compound that exhibits various biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-hydrazino-N-isopropyl-2-oxoacetamide against various bacterial strains. For instance, a study demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Table 1: Antimicrobial Activity of 2-Hydrazino-N-isopropyl-2-oxoacetamide

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Bacillus subtilis | 16 | 18 |

Anticancer Activity

The anticancer properties of 2-hydrazino-N-isopropyl-2-oxoacetamide have also been investigated. In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest at G1 phase |

Case Studies and Research Findings

A series of qualitative case studies have been conducted to assess the biological activity of related hydrazone compounds. These studies indicate that structural modifications can significantly enhance the biological efficacy of hydrazones. For example, the introduction of halogen substituents has been shown to improve antimicrobial activity due to increased lipophilicity.

Case Study: Structure-Activity Relationship

In a comparative study involving various hydrazone derivatives, it was found that compounds with additional electron-withdrawing groups exhibited enhanced antibacterial properties. This suggests that fine-tuning the chemical structure can lead to improved therapeutic agents.

Toxicity Assessment

While exploring the biological activities, it is crucial to assess the toxicity profiles of these compounds. Preliminary toxicity studies using Daphnia magna assays indicated moderate toxicity levels for 2-hydrazino-N-isopropyl-2-oxoacetamide, suggesting a need for further evaluation in vivo to better understand its safety profile.

Table 3: Toxicity Profile

| Test Organism | Toxicity Level |

|---|---|

| Daphnia magna | Moderate |

| Human cell lines | Non-toxic at tested concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.